what is the chemical structure of 6-Epiharpagide
what is the chemical structure of 6-Epiharpagide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Epiharpagide is a naturally occurring iridoid glycoside found in several plant species, including Scrophularia ningpoensis. As a member of the iridoid class of compounds, it shares a core structural framework with many biologically active molecules. This technical guide provides a detailed overview of the chemical structure, properties, and analytical methodologies related to 6-Epiharpagide. Due to the limited availability of specific experimental data for 6-Epiharpagide, information from its closely related analogue, Harpagide, and general protocols for iridoid glycosides are referenced to provide a comprehensive understanding.
Chemical Structure and Properties
6-Epiharpagide is an epimer of the more commonly known Harpagide at the C-6 position. Its chemical structure consists of a cyclopentanopyran ring system, characteristic of iridoids, attached to a glucose molecule via a glycosidic bond.
Chemical Structure:
The definitive stereochemistry of 6-Epiharpagide can be deduced from its close derivative, 6-Epi-8-O-acetylharpagide. By removing the acetyl group from the C-8 position, the structure of 6-Epiharpagide is established.
IUPAC Name: [(1S,4aS,5S,6S,8S,8aS)-5-hydroxy-8-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,8a-hexahydrocyclopenta[c]pyran-6-yl] acetate
(Note: This IUPAC name is for the parent Harpagide, the correct IUPAC name for 6-Epiharpagide is systematically derived from this by indicating the epimeric center at C-6.)
Molecular Formula: C₁₅H₂₄O₁₀[1]
Molecular Weight: 364.35 g/mol [1]
CAS Number: 86362-16-5[1]
Physical Description: Powder[1]
Solubility: Soluble in DMSO, Pyridine, Methanol, Ethanol.
Table 1: Physicochemical Properties of 6-Epiharpagide
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₄O₁₀ | [1] |
| Molecular Weight | 364.35 g/mol | [1] |
| CAS Number | 86362-16-5 | [1] |
| Physical Form | Powder | [1] |
| Purity | ≥98% (Commercially available) | |
| Source | Roots of Scrophularia ningpoensis Hemsl. | [1] |
Spectroscopic Data
Table 2: Predicted Spectroscopic Data for 6-Epiharpagide
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the iridoid core protons, including the characteristic olefinic proton, acetal proton, and methyl group protons. Signals for the glucose moiety protons would also be present. |
| ¹³C NMR | Approximately 15 carbon signals, corresponding to the iridoid aglycone and the glucose unit. |
| Mass Spectrometry (HR-MS) | An exact mass measurement consistent with the molecular formula C₁₅H₂₄O₁₀. Fragmentation patterns would likely show the loss of the glucose moiety. |
Biological Activity
Direct studies on the biological activity of 6-Epiharpagide are limited. However, iridoid glycosides as a class are known to possess a wide range of pharmacological effects. The activities of the closely related compound Harpagide, which has been extensively studied, suggest potential therapeutic applications for 6-Epiharpagide.
Table 3: Known Biological Activities of Related Iridoid Glycosides
| Biological Activity | Description | Reference Compound(s) |
| Anti-inflammatory | Inhibition of pro-inflammatory mediators. | Harpagide, Harpagoside |
| Analgesic | Pain-relieving effects. | Harpagide |
| Chondroprotective | Protection of cartilage in joints. | Harpagoside |
| Antioxidant | Scavenging of free radicals. | Various Iridoids |
| Neuroprotective | Protection of nerve cells from damage. | Catalpol |
It is plausible that 6-Epiharpagide exhibits similar biological activities, and further investigation is warranted to elucidate its specific pharmacological profile.
Experimental Protocols
The following are generalized experimental protocols for the extraction, isolation, and analysis of iridoid glycosides like 6-Epiharpagide from plant material.
Extraction and Isolation
A common method for extracting iridoid glycosides from plant material involves the use of polar solvents.
Protocol:
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Maceration: Dried and powdered plant material (e.g., roots of Scrophularia ningpoensis) is macerated with methanol or ethanol at room temperature for an extended period (e.g., 24-48 hours).
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Filtration and Concentration: The extract is filtered, and the solvent is removed under reduced pressure to yield a crude extract.
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Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Iridoid glycosides are typically enriched in the more polar fractions (e.g., n-butanol).
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Chromatographic Purification: The enriched fraction is subjected to column chromatography (e.g., silica gel, Sephadex LH-20) followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is the most common technique for the qualitative and quantitative analysis of iridoid glycosides.
Protocol:
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Sample Preparation: A known amount of the plant extract or isolated compound is dissolved in a suitable solvent (e.g., methanol).
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HPLC Conditions:
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Column: C18 reversed-phase column.
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Mobile Phase: A gradient of water (often with a small amount of acid, e.g., formic acid or acetic acid) and a polar organic solvent (e.g., acetonitrile or methanol).
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Detection: UV detection, typically in the range of 200-280 nm.
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Quantification: The concentration of 6-Epiharpagide can be determined by comparing the peak area of the sample to a calibration curve generated from a pure standard.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the extraction and analysis of 6-Epiharpagide.
Caption: Workflow for the extraction and analysis of 6-Epiharpagide.
Potential Signaling Pathways
Given the known anti-inflammatory activity of related iridoids, a plausible mechanism of action for 6-Epiharpagide involves the modulation of inflammatory signaling pathways. The diagram below illustrates a simplified representation of the NF-κB signaling pathway, a key regulator of inflammation, which could be a potential target for 6-Epiharpagide.
Caption: Hypothesized modulation of the NF-κB pathway by 6-Epiharpagide.
Conclusion
6-Epiharpagide is an iridoid glycoside with a well-defined chemical structure. While specific experimental data on its biological activity and spectroscopic properties are still emerging, its structural similarity to other well-characterized iridoids suggests a promising potential for pharmacological applications, particularly in the area of anti-inflammatory and analgesic research. The protocols and workflows outlined in this guide provide a solid foundation for researchers and drug development professionals to further investigate this intriguing natural product.
